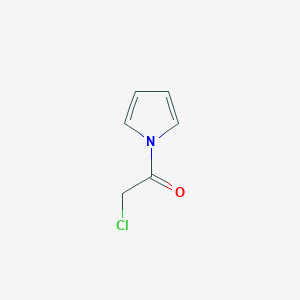![molecular formula C7H12N2 B13129174 (1R,6R)-3-Azabicyclo[4.2.0]oct-3-en-4-amine](/img/structure/B13129174.png)
(1R,6R)-3-Azabicyclo[4.2.0]oct-3-en-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,6R)-3-Azabicyclo[4.2.0]oct-3-en-4-amine is a nitrogen-containing heterocyclic compound. This compound features a bicyclic structure with a bridgehead nitrogen atom, making it an interesting subject for various chemical and biological studies. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable scaffold in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6R)-3-Azabicyclo[4.2.0]oct-3-en-4-amine typically involves cyclization reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, the use of diphenyl phosphorazidate (DPPA) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been reported as an efficient protocol for the transformation of hydroxyl groups to azides, which can then undergo cyclization to form the desired bicyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the cyclization reactions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(1R,6R)-3-Azabicyclo[4.2.0]oct-3-en-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction could produce an amine or an alcohol.
Scientific Research Applications
(1R,6R)-3-Azabicyclo[4.2.0]oct-3-en-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated as a scaffold for drug development, particularly in the design of kinase inhibitors and other therapeutic agents
Mechanism of Action
The mechanism of action of (1R,6R)-3-Azabicyclo[4.2.0]oct-3-en-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine: Another nitrogen-containing heterocyclic compound with similar biological activities.
1,2,4-Triazole: Known for its wide range of biological activities, including antimicrobial and anticancer properties.
Uniqueness
What sets (1R,6R)-3-Azabicyclo[4.2.0]oct-3-en-4-amine apart is its unique bicyclic structure, which provides a distinct set of chemical and biological properties. This makes it a valuable scaffold for drug discovery and other applications.
Properties
Molecular Formula |
C7H12N2 |
|---|---|
Molecular Weight |
124.18 g/mol |
IUPAC Name |
(1R,6R)-3-azabicyclo[4.2.0]oct-3-en-4-amine |
InChI |
InChI=1S/C7H12N2/c8-7-3-5-1-2-6(5)4-9-7/h5-6H,1-4H2,(H2,8,9)/t5-,6+/m1/s1 |
InChI Key |
DFRGXJXEKMXPGV-RITPCOANSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@H]1CC(=NC2)N |
Canonical SMILES |
C1CC2C1CC(=NC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[2,9-bis(4-methoxyphenyl)-1,10-phenanthroline-N1,N10]copper](/img/structure/B13129098.png)




![1,5-Bis[(prop-2-en-1-yl)oxy]anthracene-9,10-dione](/img/structure/B13129116.png)



![N-[(Benzenesulfonyl)oxy]-N-phenylaniline](/img/structure/B13129127.png)

![7-(Trifluoromethyl)pyrido[2,3-d]pyrimidin-4-ol](/img/structure/B13129146.png)


